4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzamide moiety. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride . This intermediate is then reacted with 6-phenylpyrimidin-4-ylmethylamine to form the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholine-4-sulfonyl)-phenol
- (6-morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
- 4-(3-nitrophenylsulfonyl)morpholine
Uniqueness
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-22(23-15-19-14-21(25-16-24-19)17-4-2-1-3-5-17)18-6-8-20(9-7-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARNHEXNAVXNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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